molecular formula C24H26N2O3 B12211355 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12211355
M. Wt: 390.5 g/mol
InChI Key: LTCZIJNKNFYTOJ-XKZIYDEJSA-N
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Description

This compound belongs to the benzofuran-3-one class, characterized by a fused benzofuran ring system with a ketone group at position 2. Its structure features:

  • (Z)-2-(1H-indol-3-ylmethylidene) group: The indole moiety provides π-π stacking and hydrogen-bonding capabilities, critical for interactions with biological targets like serotonin receptors .

Synthesis typically involves a Knoevenagel condensation between a 6-hydroxybenzofuran-3-one precursor and indole-3-carbaldehyde, followed by Mannich reaction with dipropylamine and formaldehyde .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C24H26N2O3/c1-3-11-26(12-4-2)15-19-21(27)10-9-18-23(28)22(29-24(18)19)13-16-14-25-20-8-6-5-7-17(16)20/h5-10,13-14,25,27H,3-4,11-12,15H2,1-2H3/b22-13-

InChI Key

LTCZIJNKNFYTOJ-XKZIYDEJSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Group: This step often involves coupling reactions, such as the Fischer indole synthesis.

    Functional Group Modifications: The hydroxyl and dipropylamino groups are introduced through selective functionalization reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to optimize each step.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indole or benzofuran rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified indole or benzofuran derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents logP<sup>a</sup> Melting Point (°C) Notable Properties
Target compound 7-(dipropylaminomethyl), 6-OH, 2-(indol-3-ylmethylidene) ~4.0 N/A High lipophilicity; indole enhances bioactivity
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl analog () 7-(dimethylaminomethyl), 2-(2-fluorobenzylidene), 4-CH3 ~2.8 N/A Lower logP improves aqueous solubility; fluorine enhances metabolic stability
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl analog () 2-(4-methoxybenzylidene), 7-CH3 ~2.5 N/A Methoxy group increases electron density; lower bioactivity vs. indole analogs
(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy) analog () 2-(furan-2-ylmethylidene), 6-(2-oxopropoxy), 7-CH3 ~1.9 N/A Polar oxypropoxy group reduces membrane permeability
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-chlorophenylmethylidene)-6-hydroxy analog () 7-(bis(2-methoxyethyl)aminomethyl), 2-(2-chlorophenylmethylidene) ~3.2 N/A Chlorophenyl enhances halogen bonding; bulky amino group reduces CNS penetration

<sup>a</sup>logP values estimated via computational methods (e.g., XLogP3).

Substituent Effects on Bioactivity

  • Indole vs. Aromatic Aldehyde Derivatives : The indole group in the target compound shows superior binding affinity to neurological targets (e.g., 5-HT2A receptors) compared to fluorobenzylidene () or methoxybenzylidene () analogs, as indole mimics tryptophan residues .
  • Aminoalkyl Side Chains: Dipropylaminomethyl (target) vs. dimethylaminomethyl (): The longer alkyl chain in the target compound increases logP by ~1.2 units, enhancing tissue penetration but reducing solubility .

Physicochemical Properties

  • Melting Points: Compounds with multiple hydroxyl groups (e.g., : 314–315°C) exhibit higher melting points due to intermolecular H-bonding, whereas the target compound’s dipropylamino group likely reduces crystallinity, resulting in a lower melting point .
  • Solubility: The 6-hydroxy group improves water solubility (e.g., : ~0.1 mg/mL at pH 7.4), but the dipropylamino group in the target compound may lower it to <0.05 mg/mL .

Biological Activity

The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one, also known as a benzofuran derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Formula

The compound can be represented structurally as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

Key Functional Groups

  • Benzofuran Core : Provides a scaffold for biological activity.
  • Hydroxy Group : May participate in hydrogen bonding with biological targets.
  • Dipropylamino Group : Enhances lipophilicity and potential interaction with receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the hydroxy and dipropylamino groups suggests potential interactions with enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, due to its structural similarity to known ligands.
  • Cell Penetration : The lipophilic nature of the compound allows for efficient cell membrane penetration, facilitating intracellular action.

Anticancer Properties

Research indicates that similar benzofuran derivatives exhibit significant anticancer activity. For instance, compounds in this class have shown inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Apoptosis
Compound BLung Cancer12.0Cell Cycle Arrest

Neuroprotective Effects

Studies have indicated that compounds with similar structures may possess neuroprotective properties. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition IC50 (µM)
Compound C0.5
Compound D0.8

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain pathogens. This activity could be attributed to the benzofuran moiety's ability to disrupt microbial membranes.

Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives, including our compound of interest, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of 8 µM, indicating potent anticancer activity.

Study 2: Neuroprotective Potential

In a neuroprotection assay using SH-SY5Y neuroblastoma cells, the compound exhibited a protective effect against oxidative stress-induced cell death at concentrations as low as 10 µM. This suggests potential therapeutic applications in neurodegenerative diseases.

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